Cas no 1784058-92-9 (3-Oxetaneethanamine, 3-(1-methylethyl)-)

3-Oxetaneethanamine, 3-(1-methylethyl)- は、オキセタン環とイソプロピル基を有するアミン化合物です。この構造は高い反応性と安定性を併せ持ち、特に医薬品中間体や機能性材料の合成において有用です。オキセタン環のひずみエネルギーにより、開環反応が容易に進行するため、ポリマー改質や架橋剤としての応用が期待されます。また、イソプロピル基の立体効果により、選択的な反応制御が可能です。有機合成化学や材料科学分野での多様な用途に対応できる点が特長です。

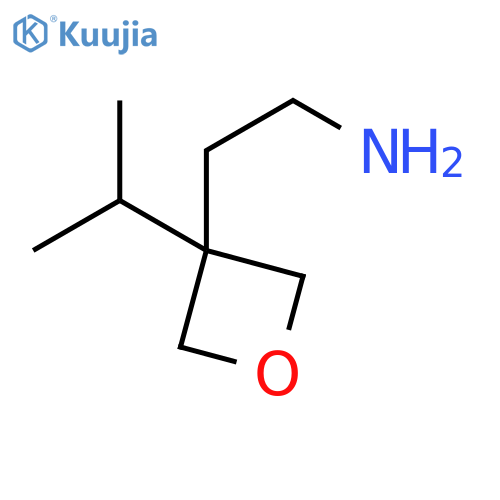

1784058-92-9 structure

商品名:3-Oxetaneethanamine, 3-(1-methylethyl)-

CAS番号:1784058-92-9

MF:C8H17NO

メガワット:143.226682424545

CID:5253283

3-Oxetaneethanamine, 3-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Oxetaneethanamine, 3-(1-methylethyl)-

-

- インチ: 1S/C8H17NO/c1-7(2)8(3-4-9)5-10-6-8/h7H,3-6,9H2,1-2H3

- InChIKey: UHQDWYKQAYPMQP-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C)C)(CCN)C1

3-Oxetaneethanamine, 3-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-369228-1.0g |

2-[3-(propan-2-yl)oxetan-3-yl]ethan-1-amine |

1784058-92-9 | 1.0g |

$986.0 | 2023-03-02 | ||

| Enamine | EN300-369228-10.0g |

2-[3-(propan-2-yl)oxetan-3-yl]ethan-1-amine |

1784058-92-9 | 10.0g |

$3253.0 | 2023-03-02 | ||

| Enamine | EN300-369228-5.0g |

2-[3-(propan-2-yl)oxetan-3-yl]ethan-1-amine |

1784058-92-9 | 5.0g |

$2587.0 | 2023-03-02 | ||

| Enamine | EN300-369228-2.5g |

2-[3-(propan-2-yl)oxetan-3-yl]ethan-1-amine |

1784058-92-9 | 2.5g |

$2043.0 | 2023-03-02 |

3-Oxetaneethanamine, 3-(1-methylethyl)- 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

1784058-92-9 (3-Oxetaneethanamine, 3-(1-methylethyl)-) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬